molecular formula C20H18N2O5 B7470230 [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B7470230
M. Wt: 366.4 g/mol
InChI Key: OVLNHWWHMUPZHG-PTNGSMBKSA-N
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Description

[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, also known as CMOP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMOP belongs to the class of cyanoacrylates and has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is not fully understood. However, studies have suggested that [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate exerts its antiproliferative activity by inducing apoptosis, inhibiting cell cycle progression, and disrupting microtubule formation. [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate's anti-inflammatory properties are thought to be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines. [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate's antibacterial activity is thought to be due to its ability to disrupt bacterial cell walls and membranes.
Biochemical and physiological effects:
[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been shown to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. Additionally, [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been shown to exhibit good pharmacokinetic properties, including high solubility and stability. [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate's ability to selectively target cancer cells and inhibit inflammation makes it a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

The synthesis of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves several purification steps, which can be time-consuming and costly. Additionally, the synthesis of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate requires specialized equipment and expertise, making it challenging to reproduce in a laboratory setting. However, the potential therapeutic applications of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate make it a worthwhile compound to study.

Future Directions

There are several future directions for the study of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate. One potential direction is to investigate the synergistic effects of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate with other therapeutic agents, including chemotherapy drugs and immunotherapies. Additionally, further studies are needed to elucidate the mechanism of action of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate and its potential targets. Furthermore, the development of novel drug delivery systems for [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate could enhance its efficacy and reduce its toxicity towards normal cells. Overall, the study of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has the potential to lead to the development of novel therapeutics for the treatment of cancer, inflammation, and microbial infections.

Synthesis Methods

The synthesis of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves a multi-step process that includes the reaction between 4-methoxyaniline and ethyl 2-oxoacetate to form 2-(4-methoxyanilino)-2-oxoethyl acetate. This intermediate product is then reacted with cyanoacetic acid to form the cyanoacrylate derivative, which is subsequently reacted with 4-methoxybenzaldehyde to obtain [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate. The synthesis of [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves several purification steps, including recrystallization and column chromatography, to obtain a pure product.

Scientific Research Applications

[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been shown to exhibit potent antiproliferative activity against cancer cells, including breast, prostate, and lung cancer cells. Additionally, [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, [2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has exhibited antibacterial activity against various microbial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-17-7-3-14(4-8-17)11-15(12-21)20(24)27-13-19(23)22-16-5-9-18(26-2)10-6-16/h3-11H,13H2,1-2H3,(H,22,23)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNHWWHMUPZHG-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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